N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(phenoxymethyl)benzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(phenoxymethyl)benzamide is an organic compound that features a benzoxazole ring fused to a phenyl group, which is further connected to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(phenoxymethyl)benzamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Coupling with Phenyl Group: The benzoxazole derivative is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Formation of Benzamide: The final step involves the formation of the benzamide structure by reacting the intermediate with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(phenoxymethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzoxazoles.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(phenoxymethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties and as a scaffold for drug development.
Materials Science: The compound’s fluorescent properties make it useful in the development of optical brighteners and sensors.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(phenoxymethyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Similar in structure but with a nitrogen atom replacing the oxygen in the benzoxazole ring.
Benzothiazole Derivatives: Similar but with a sulfur atom replacing the oxygen.
Benzofuran Derivatives: Similar but without the nitrogen atom.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(phenoxymethyl)benzamide is unique due to its specific combination of a benzoxazole ring and a benzamide structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H20N2O3 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(phenoxymethyl)benzamide |
InChI |
InChI=1S/C27H20N2O3/c30-26(20-9-6-8-19(16-20)18-31-23-12-2-1-3-13-23)28-22-11-7-10-21(17-22)27-29-24-14-4-5-15-25(24)32-27/h1-17H,18H2,(H,28,30) |
InChI Key |
PZQVPZYLFWDGRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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